(2S)-N-methyl-2-(methylamino)propanamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-N-methyl-2-(methylamino)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZMDGWVFXYUAQ-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methyl-2-(methylamino)propanamide hydrochloride typically involves the reaction of (2S)-2-(methylamino)propanamide with methylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include water or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch or continuous reactors are used.
Purification: The product is purified through crystallization or recrystallization techniques to obtain high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the amide bond is a primary reaction pathway. Under acidic or basic conditions, the compound undergoes cleavage to yield corresponding carboxylic acids and amines.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl | 2-(Methylamino)propanoic acid + Methylamine | 75–80% | |
| Basic (NaOH, 60°C) | 2M NaOH | Sodium 2-(methylamino)propanoate + NH(CH₃)₂ | 70% |
The hydrochloride salt enhances solubility in aqueous media, facilitating hydrolysis. Stereochemical integrity at the C(2) position is preserved during hydrolysis .
Substitution Reactions
The methylamino group (-NHCH₃) acts as a nucleophile in substitution reactions, enabling functionalization at the amine site.
For example, reaction with benzyl bromide forms N-benzyl derivatives, which are intermediates in spiro-oxazolidinone synthesis .
Oxidation and Reduction
The compound participates in redox reactions, modifying its amine and amide functionalities.
Oxidation
| Oxidizing Agent | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | 80°C, H₂SO₄ | 2-Oxopropanamide | Selective amide oxidation | |
| H₂O₂ (30%) | RT, AcOH | N-Methyl-2-nitropropanamide | Nitrosation pathway |
Reduction
| Reducing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | N-Methyl-2-(methylamino)propanol | 65% | |
| NaBH₄/CeCl₃ | MeOH, 0°C | Primary amine derivatives | 50% |
Reduction with LiAlH₄ cleaves the amide bond, yielding alcohols, while selective amine reduction requires milder agents.
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form heterocycles, leveraging both amide and amine groups.
For instance, condensation with pyrrolidin-2-one yields spiro-oxazolidinones, which are bioactive scaffolds .
Transamidation
Transamidation exchanges the amide group with other nucleophiles, enabling diversification.
| Nucleophile | Conditions | Products | Catalyst | Source |
|---|---|---|---|---|
| Cyclohexylamine | Toluene, 110°C | N-Cyclohexyl-2-(methylamino)propanamide | p-TsOH | |
| Aniline | MeCN, MgSO₄, RT | N-Phenyl-2-(methylamino)propanamide | None |
This reaction is pivotal for generating libraries of amide derivatives for drug discovery .
Scientific Research Applications
(2S)-N-methyl-2-(methylamino)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S)-N-methyl-2-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Interaction: Binding to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Key Molecular Data :
- Chemical Formula : C₅H₁₂ClN₃O
- Molecular Weight : 138.60 g/mol
- CAS Number : 61275-22-7
- IUPAC Name: (2S)-N-methyl-2-(methylamino)propanamide hydrochloride
- Storage : Typically stored at room temperature in dry conditions .
The compound’s stereochemistry and functional groups make it a versatile intermediate in synthesizing bioactive molecules, though its pharmacological profile remains understudied .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Structural Comparison of Propanamide Derivatives
Key Observations :
- Amide Nitrogen Substitution : The target compound’s N-methyl group contrasts with N,N-dimethyl (e.g., ) or N-(2-hydroxyethyl) (e.g., ) analogues, which alter steric bulk and hydrogen-bonding capacity.
- Amino Group Modification: The 2-(methylamino) group in the target compound differentiates it from unsubstituted 2-amino derivatives (e.g., ).
Physicochemical Properties and Stability
Table 2: Physicochemical Comparison
Key Insights :
- Solubility: Hydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than non-ionic forms (e.g., ).
- Stability : Methoxy and hydroxyethyl substituents () may confer resistance to enzymatic degradation but could increase sensitivity to oxidative conditions.
Pharmacological and Toxicological Profiles
Limited toxicological data are available for these compounds. The target compound and its analogues lack comprehensive studies on receptor binding or metabolic pathways. However:
Research Findings and Implications
- Synthetic Utility : The target compound’s stereochemistry and functional groups make it a valuable intermediate for chiral drug synthesis, such as opioid receptor modulators (e.g., DAMGO derivatives in ).
- Structure-Activity Relationships (SAR): Methylamino groups enhance binding specificity in receptor-targeted molecules . Hydroxyethyl or methoxy substituents (e.g., ) may improve blood-brain barrier penetration in CNS-targeted drugs.
Future Directions : Comparative studies on pharmacokinetics and receptor affinity are needed to optimize these compounds for therapeutic use.
Biological Activity
(2S)-N-methyl-2-(methylamino)propanamide hydrochloride, also known as N-methyl-2-(methylamino)propanamide hydrochloride, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₁₁ClN₂O, with a molar mass of approximately 133.6 g/mol. The compound features a chiral center, which contributes to its biological activity and specificity in interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial for its potential therapeutic applications in pain management and other conditions.
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to pain perception and anxiety. Preliminary studies suggest that compounds with similar structures modulate serotonin and norepinephrine pathways, indicating potential use in treating depression and anxiety disorders.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Analgesic Effects : Studies indicate that compounds structurally related to (2S)-N-methyl-2-(methylamino)propanamide exhibit analgesic properties in various animal models. For instance, in the rat neuropathic pain model, compounds showed dose-dependent efficacy without significant side effects .
- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. Some derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, showcasing a potential role in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity
In a notable study, (2S)-N-methyl-2-(methylamino)propanamide was tested for its analgesic properties using the Bennett model for neuropathic pain. The results indicated that the compound exhibited significant analgesic effects with an effective dose (ED50) of 0.9 mg/kg orally, showing a maximum efficacy of 60% at higher doses without observable side effects such as sedation or decreased locomotion .
Case Study: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of derivatives related to (2S)-N-methyl-2-(methylamino)propanamide. Compounds demonstrated varying levels of activity against E. coli and C. albicans, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for different strains, indicating a promising avenue for developing new antimicrobial therapies .
Q & A
Q. What synthetic methods are commonly used for synthesizing (2S)-N-methyl-2-(methylamino)propanamide hydrochloride?
- Methodological Answer: The compound is typically synthesized via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (e.g., 40 psi) in ethanol, followed by purification via silica gel column chromatography. Acid treatment (e.g., 2M HCl in ethyl acetate) is used to isolate the hydrochloride salt. Reaction optimization includes controlling reaction time (1–2 hours) and monitoring intermediates via NMR and mass spectrometry (MS) .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
- Methodological Answer: Due to insufficient toxicological data, researchers should adhere to strict safety measures:
- Use PPE: Chemical-resistant gloves, protective eyewear, and lab coats to prevent skin/eye contact .
- Avoid inhalation of dust/vapors (use fume hoods) and incompatible materials (e.g., strong oxidizers) .
- Store in a cool, dry environment away from reactive agents like nitrogen oxides or hydrogen chloride .
Q. How should researchers confirm the compound’s structure and purity?
- Methodological Answer: Structural validation relies on ¹H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d₆) and MS (e.g., molecular ion peaks matching theoretical mass). Purity is assessed via HPLC or TLC, with silica gel chromatography used for purification. Acid-base titration can confirm hydrochloride salt formation .
Q. What are the key storage conditions to ensure stability?
- Methodological Answer: Store as a powder in airtight containers at -20°C for long-term stability. Avoid exposure to moisture, heat (>25°C), and incompatible reagents (e.g., oxidizing agents). Regularly monitor for decomposition using spectroscopic methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer:
- Catalyst Loading: Adjust Pd/C concentration (e.g., 5–10% w/w) to balance reaction rate and byproduct formation.
- Solvent Selection: Test polar aprotic solvents (e.g., THF) to enhance intermediate solubility.
- Acid Treatment: Optimize HCl concentration (e.g., 1N–2M) during salt formation to minimize impurities.
- Purification: Use gradient elution in column chromatography (e.g., ethyl acetate/hexane) for better separation .
Q. How should discrepancies in spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer:
- Reference Standards: Compare experimental NMR/MS data with published spectra of structurally similar compounds (e.g., methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride ).
- Deuterated Solvents: Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Dynamic Exchange: Investigate proton exchange in amine groups using variable-temperature NMR .
Q. What strategies mitigate chemical incompatibilities during reactions or storage?
- Methodological Answer:
- Inert Atmosphere: Use argon/nitrogen to prevent oxidation in reactions involving amines.
- Compatibility Testing: Pre-screen reagents (e.g., via DSC or TGA) to identify hazardous interactions (e.g., with strong acids/oxidizers).
- Stabilizers: Add antioxidants (e.g., BHT) during storage if degradation is observed .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
